molecular formula C7H3BrF4O B3034392 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene CAS No. 1682-04-8

1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Cat. No.: B3034392
CAS No.: 1682-04-8
M. Wt: 259 g/mol
InChI Key: NLWGEYNHXVCHOS-UHFFFAOYSA-N
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Description

1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene is an organic compound with the molecular formula C7H3BrF4O. It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2,3,5,6-tetrafluoro-4-methoxybenzene using bromine or bromine-containing reagents under controlled conditions. The reaction typically occurs in the presence of a solvent such as dichloromethane or chloroform, and a catalyst like iron or aluminum bromide to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 2,3,5,6-tetrafluoro-4-methoxyaniline or 2,3,5,6-tetrafluoro-4-methoxythiophenol can be formed.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Hydroquinones or other reduced derivatives.

Comparison with Similar Compounds

1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness: this compound’s combination of bromine, fluorine, and methoxy groups provides a unique set of chemical properties, making it valuable in various research and industrial applications .

Biological Activity

1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene is a fluorinated aromatic compound with notable biological activity. Its unique structure, characterized by the presence of bromine and multiple fluorine atoms, contributes to its reactivity and potential applications in medicinal chemistry and biological research.

  • Chemical Formula : C7_7H3_3BrF4_4O
  • Molecular Weight : 241.00 g/mol
  • CAS Number : 1682-04-8

This compound is primarily utilized as an intermediate in organic synthesis and has been studied for its interactions with various biological systems.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine enhances the compound's binding affinity and reactivity, which can lead to modulation of biochemical pathways. For instance:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes.
  • Receptor Interaction : The compound can act as a ligand for various receptors, potentially influencing signaling pathways.

Biological Applications

This compound has been explored for various biological applications:

  • Medicinal Chemistry : As a precursor in the synthesis of pharmaceuticals that require fluorinated moieties for enhanced bioactivity.
  • Biochemical Assays : Used as a probe to study enzyme-substrate interactions and other biochemical processes.

Case Studies and Research Findings

Recent studies have demonstrated the compound's potential in various biological assays:

  • Antimicrobial Activity : Research indicates that fluorinated compounds can exhibit significant antimicrobial properties. A study evaluated the efficacy of this compound against several bacterial strains, revealing promising results in inhibiting growth at specific concentrations.
  • Cancer Research : In vitro studies have shown that fluorinated aromatics can selectively target cancer cells. The compound was tested for cytotoxicity against tumor cell lines, showing a dose-dependent inhibition of cell proliferation.
  • Enzyme Interaction Studies : The compound was utilized in assays to assess its impact on key metabolic enzymes. Results indicated that it could modulate enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureModerate antimicrobial and anticancer activity
2,3,5,6-Tetrafluoro-4-methoxybenzoic acidStructureUsed in biochemical assays; moderate enzyme inhibition
2-Bromo-4-fluorophenolStructureAntimicrobial properties; used in drug synthesis

Properties

IUPAC Name

1-bromo-2,3,5,6-tetrafluoro-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWGEYNHXVCHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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